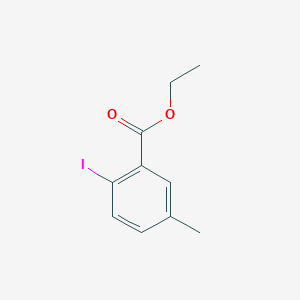

Ethyl 2-iodo-5-methylbenzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-iodo-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWOPCVCIDLBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657013 | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933585-44-5 | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933585-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-iodo-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-5-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-iodo-5-methylbenzoate synthesis pathway

<Technical Guide: Synthesis of Ethyl 2-iodo-5-methylbenzoate

A Comprehensive Analysis of Synthetic Pathways, Mechanistic Insights, and Experimental Protocols for Researchers and Drug Development Professionals

Introduction

This compound is a valuable substituted aromatic compound that serves as a key building block in the synthesis of various complex organic molecules, including pharmaceutical intermediates.[1][2] Its utility stems from the presence of three distinct functional groups on the benzene ring: an iodo group, a methyl group, and an ethyl ester. The ortho-iodo substituent is particularly significant as it provides a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathway for this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of alternative strategies.

Primary Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from the readily available starting material, 2-amino-5-methylbenzoic acid. This pathway involves:

-

Sandmeyer-type Iodination: Conversion of the amino group of 2-amino-5-methylbenzoic acid to an iodo group via a diazonium salt intermediate to yield 2-iodo-5-methylbenzoic acid.

-

Fischer-Speier Esterification: Subsequent esterification of the carboxylic acid group of 2-iodo-5-methylbenzoic acid with ethanol to produce the final product, this compound.

This approach is favored for its high yields, operational simplicity, and the use of relatively inexpensive reagents.

Step 1: Sandmeyer-type Iodination of 2-Amino-5-methylbenzoic Acid

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into various functional groups through the intermediacy of an arenediazonium salt.[3][4] While the classic Sandmeyer reaction often employs copper(I) salts as catalysts for the introduction of chloro, bromo, or cyano groups, the synthesis of aryl iodides proceeds efficiently without a copper catalyst.[3][5]

Mechanism of Iodination

The iodination of the diazonium salt derived from 2-amino-5-methylbenzoic acid is a robust and high-yielding reaction.[3] The process can be broken down into two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form the corresponding arenediazonium salt.[6][7] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Iodide Displacement: The arenediazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI).[5][8] The iodide ion is a sufficiently strong nucleophile to displace the diazonium group (N₂), which is an excellent leaving group, resulting in the formation of the aryl iodide.[5] The reaction is driven by the irreversible evolution of nitrogen gas.[5]

The mechanism of the iodide displacement is believed to proceed through a radical pathway, initiated by the reduction of the diazonium salt by the iodide ion.[3]

Caption: Workflow for the Sandmeyer-type iodination of 2-amino-5-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid.[9][10]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Amino-5-methylbenzoic acid | 151.16 | 5.00 g | 0.0331 |

| Concentrated HCl | 36.46 | 10 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.50 g | 0.0362 |

| Potassium Iodide (KI) | 166.00 | 6.60 g | 0.0398 |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | ~1 g | - |

| Deionized Water | 18.02 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker, suspend 5.00 g of 2-amino-5-methylbenzoic acid in 50 mL of deionized water. While stirring, slowly add 10 mL of concentrated hydrochloric acid.

-

Diazotization: Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of 2.50 g of sodium nitrite in 10 mL of deionized water dropwise. Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.[3]

-

Iodination: In a separate beaker, dissolve 6.60 g of potassium iodide in 20 mL of deionized water. Slowly add this solution to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) will be observed.[3]

-

Reaction Completion: After the addition of the potassium iodide solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, or until the evolution of nitrogen gas ceases.[3] Then, heat the mixture at reflux for 2 hours.[10]

-

Work-up and Purification: Cool the reaction mixture. Add a small amount of sodium thiosulfate to quench any excess iodine (until the solution turns yellow).[10] The crude 2-iodo-5-methylbenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold deionized water.[10] For further purification, the crude product can be dissolved in diethyl ether, washed with a sodium thiosulfate solution and then with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.[10]

Expected Yield: 80-90%

Step 2: Fischer-Speier Esterification of 2-Iodo-5-methylbenzoic Acid

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[11] This reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[12]

Mechanism of Esterification

The Fischer esterification is an acyl substitution reaction.[13] The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[12][14]

-

Nucleophilic Attack by the Alcohol: The nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon.[13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[12]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[13]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[12]

Caption: Fischer-Speier esterification of 2-iodo-5-methylbenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol details the esterification of 2-iodo-5-methylbenzoic acid with ethanol.[11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Iodo-5-methylbenzoic acid | 262.04 | 5.00 g | 0.0191 |

| Anhydrous Ethanol | 46.07 | 50 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5.00 g of 2-iodo-5-methylbenzoic acid in 50 mL of anhydrous ethanol.

-

Acid Catalysis: With stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction and Washing: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography if necessary.

Expected Yield: >90%

Alternative Synthetic Strategies

While the two-step pathway described above is the most common, other methods for the synthesis of this compound or its precursors exist.

Direct Iodination of a Precursor Ester

An alternative approach involves the direct iodination of an ester precursor, such as Ethyl 5-methylbenzoate. However, direct electrophilic iodination of aromatic rings can be challenging due to the low reactivity of iodine.[15] This method often requires harsh reaction conditions, such as the use of an oxidizing agent in a strong acidic medium, and can lead to a mixture of isomers, making purification difficult.[15]

Esterification via Acyl Chloride

Another variation for the esterification step involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).[9][11] The resulting 2-iodo-5-methylbenzoyl chloride can then be reacted with ethanol to form the ester. This method is often faster and not reversible, but it involves an extra synthetic step and the use of a corrosive and moisture-sensitive reagent.[11][16]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[2]

¹H NMR Data for 2-Iodo-5-methylbenzoic Acid (in CDCl₃): [2][9]

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6 | 7.91 | Doublet (d) | 8.2 |

| H-4 | 7.84 | Doublet (d) | 1.8 |

| H-3 | 7.02 | Doublet of doublets (dd) | 8.2, 1.8 |

| -CH₃ | 2.36 | Singlet (s) | - |

The ¹H NMR spectrum of this compound would show additional signals corresponding to the ethyl group: a quartet around 4.4 ppm for the -OCH₂- protons and a triplet around 1.4 ppm for the -CH₃ protons.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving the Sandmeyer-type iodination of 2-amino-5-methylbenzoic acid followed by Fischer-Speier esterification. This pathway is reliable, high-yielding, and utilizes readily available starting materials. The detailed mechanistic understanding and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. 2-Iodo-5-methylbenzoic acid | 52548-14-8 | FI15188 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 9. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 16. athabascau.ca [athabascau.ca]

Introduction: Unveiling a Key Synthetic Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-iodo-5-methylbenzoate

This compound is an aromatic organic compound that has garnered significant interest within the research and drug development sectors. As a halogenated benzoic acid ester, it serves as a highly versatile intermediate, or building block, for the synthesis of more complex molecular architectures. Its strategic placement of an iodo group, a methyl group, and an ethyl ester functionality on the benzene ring provides multiple reactive handles for chemists to exploit. The iodine atom, in particular, is an excellent leaving group in various metal-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and pharmaceutical development.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating choices in solvents, reaction temperatures, and purification methods. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 933585-44-5 | [2] |

| Molecular Formula | C₁₀H₁₁IO₂ | [2] |

| Molecular Weight | 290.1 g/mol | [2] |

| Appearance | Not explicitly detailed, but related compounds are typically liquids or low-melting solids. | |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane) and poorly soluble in water. | [4] |

Section 2: Spectroscopic Profile - Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display signals for the three protons on the benzene ring. The ethyl group will present as a quartet (for the -CH₂-) and a triplet (for the -CH₃-). The methyl group on the ring will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would reveal ten distinct carbon signals. This includes the carbonyl carbon of the ester (around 165-170 ppm), six unique aromatic carbons (with the carbon attached to iodine showing a characteristic shift), and the three aliphatic carbons from the ethyl and methyl groups.[5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 290. The isotopic pattern would be characteristic of a mono-iodinated compound. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and subsequent loss of carbon monoxide (-CO).[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic parts of the molecule.[8]

Section 3: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through established synthetic routes and its predictable reactivity.

Synthesis Pathway

The compound is typically synthesized from its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid. This precursor can be prepared from 5-methylanthranilic acid via a Sandmeyer-type reaction. The overall process involves diazotization of the amine followed by iodination and subsequent esterification.

Step 1: Diazotization and Iodination of 5-methylanthranilic acid. 5-methylanthranilic acid is treated with sodium nitrite in an acidic medium (like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a solution of potassium iodide to replace the diazonium group with iodine, yielding 2-iodo-5-methylbenzoic acid.[9]

Step 2: Fischer Esterification. The resulting 2-iodo-5-methylbenzoic acid is then esterified by heating it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This classic Fischer esterification reaction produces this compound and water.[10]

Caption: Synthesis workflow for this compound.

Reactivity Profile

The molecule's structure offers several sites for chemical modification, making it a valuable synthetic intermediate.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most reactive site for transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, vinyl, alkynyl, or amino groups at the 2-position.

-

Ester Group Transformations: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or converted to an amide by reacting with amines.

-

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution, although the steric hindrance from the iodo and ester groups at positions 1 and 2 makes such reactions less common.

Caption: Key reactive sites and transformations of the molecule.

Section 4: Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and functional materials. Its ability to participate in cross-coupling reactions makes it a key component for building the carbon skeleton of complex target molecules. While specific, large-scale applications are proprietary, its presence in chemical supplier catalogs and patent literature indicates its utility in early-stage drug discovery and materials science research.[2][11]

Section 5: Safety, Handling, and Toxicological Profile

Proper handling of any chemical is paramount for laboratory safety. The information below is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

While a specific GHS classification for this exact compound is not universally available, the precursor, 2-iodo-5-methylbenzoic acid, is classified with the following hazards:

-

H335: May cause respiratory irritation.[12]

It is prudent to handle this compound with similar precautions.

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[13]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[13]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] Keep away from incompatible materials. Some related compounds are noted as being light-sensitive.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Toxicological Information

Specific toxicological data for this compound is not available.[2] However, studies on related halobenzoates suggest that such compounds can be subject to microbial degradation in anaerobic environments, which is a key consideration for environmental fate.[15] The toxicity of halogenated aromatics can vary widely, and the compound should be handled as potentially hazardous until proven otherwise.

Caption: General flowchart for handling a chemical spill.

Section 6: Experimental Protocol - Synthesis of 2-Iodo-5-methylbenzoic Acid

This protocol describes the synthesis of the direct precursor to this compound, adapted from established procedures for similar transformations.[9] This serves as a self-validating system where successful synthesis and characterization of the product confirm the procedure's validity.

Objective: To synthesize 2-iodo-5-methylbenzoic acid from 5-methylanthranilic acid.

Materials:

-

5-methylanthranilic acid (20 g)

-

3 M Hydrochloric acid (200 mL)

-

Sodium nitrite (10 g)

-

Potassium iodide (26.5 g)

-

Sodium thiosulfate

-

Deionized water

-

Ether

-

Anhydrous sodium sulfate

-

Ice bath, magnetic stirrer, dropping funnel, reflux condenser, Buchner funnel

Procedure:

-

Preparation of Diazonium Salt: Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3 M hydrochloric acid in a beaker cooled in an ice bath to 0 °C. Stir vigorously to form a fine slurry.

-

Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 25-30 minutes.

-

Iodination: In a separate flask, prepare a solution of 26.5 g of potassium iodide in approximately 60 mL of acidic water (30 mL 3N HCl, 30 mL water).

-

Add the potassium iodide solution dropwise to the cold diazonium salt solution. A dark precipitate may form. Allow the temperature to rise to 5-10 °C during this addition.

-

Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

Reaction Completion: Fit the flask with a reflux condenser and heat the mixture at reflux for 2 hours. The reaction will evolve nitrogen gas.

-

Workup and Purification: Cool the reaction mixture to room temperature. Add solid sodium thiosulfate in small portions until the dark color of excess iodine fades to a yellow solution.

-

Filter the crude crystalline product using a Buchner funnel and wash the solid with cold water until the washings are neutral.

-

For further purification, dissolve the crude product in ether, wash the ether layer with a sodium thiosulfate solution, followed by water.

-

Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield light-brown crystals of 2-iodo-5-methylbenzoic acid.

-

Characterization: Confirm the product's identity and purity using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

References

- 1. This compound | C10H11IO2 | CID 44118833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 933585-44-5 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]

- 8. Ethyl o-methylbenzoate [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. quora.com [quora.com]

- 11. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. journals.asm.org [journals.asm.org]

A Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, Characterization, and Applications in Cross-Coupling Reactions

This technical guide provides an in-depth exploration of Ethyl 2-iodo-5-methylbenzoate (CAS No. 933585-44-5), a versatile aromatic building block crucial for researchers, scientists, and professionals in drug development and synthetic organic chemistry. This document details its synthesis, physicochemical properties, and its significant role as a substrate in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Introduction and Core Properties

This compound is a strategically functionalized aromatic compound. The presence of an ortho-iodo group, a meta-methyl group, and an ethyl ester provides a unique combination of reactivity and structural features. The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions, making it an excellent precursor for the synthesis of complex biaryl and substituted aromatic systems.[1] The ester functionality can modulate solubility and serve as a handle for further synthetic transformations, while the methyl group provides a point of substitution that can influence the pharmacological profile of derivative compounds.

This compound and its precursors are recognized as important intermediates in the synthesis of pharmaceuticals, including modern medications for diabetes.[2] Its utility lies in its ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in the construction of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 933585-44-5 | |

| Molecular Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.1 g/mol | |

| Appearance | Pale yellow oil or solid (typical) | General Observation |

| Purity | For R&D use only | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved in a two-step sequence starting from 2-amino-5-methylbenzoic acid: a Sandmeyer-type iodination followed by a Fischer-Speier esterification. This approach is both robust and scalable for laboratory settings.

Workflow for Synthesis

The logical flow from commercially available starting materials to the final product is outlined below. This two-stage process ensures high purity of the key iodinated intermediate before esterification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Iodo-5-methylbenzoic Acid

This protocol is adapted from established Sandmeyer reaction procedures.[4]

Materials:

-

2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid)

-

3 N Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ether or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Suspend 20 g of 2-amino-5-methylbenzoic acid in 200 mL of 3 N HCl in a flask and cool to 0°C in an ice bath with stirring.

-

Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C. Stir for an additional 25 minutes at 0°C.

-

Iodide Displacement: In a separate beaker, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3 N HCl and 30 mL of water. Add this KI solution dropwise to the cold diazonium salt solution, allowing the temperature to rise to 5-10°C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature, then heat at reflux for 2 hours.

-

Work-up: Cool the reaction mixture. Add solid sodium thiosulfate portion-wise until the dark color of iodine dissipates and the solution becomes pale yellow.

-

Filter the precipitated solid under vacuum and wash with cold water until neutral.

-

For purification, dissolve the crude solid in ether or ethyl acetate, wash the organic layer with a sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 2-iodo-5-methylbenzoic acid as a light-brown crystalline solid.[4]

Experimental Protocol: Fischer-Speier Esterification

This protocol converts the carboxylic acid to the target ethyl ester.[3][5]

Materials:

-

2-Iodo-5-methylbenzoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-iodo-5-methylbenzoic acid in an excess of anhydrous ethanol (10-20 equivalents).

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

-

Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.85 | d | H-6 |

| Aromatic | ~7.65 | d | H-4 |

| Aromatic | ~7.05 | dd | H-3 |

| Methylene (-CH₂-) | ~4.35 | q | Ester -OCH₂CH₃ |

| Methyl (Aromatic) | ~2.36 | s | Ar-CH₃ |

| Methyl (-CH₃) | ~1.38 | t | Ester -OCH₂CH₃ |

| ¹³C NMR (in CDCl₃) | Predicted δ (ppm) | Assignment | |

| Carbonyl | ~167 | C=O | |

| Aromatic | ~141 | C-5 | |

| Aromatic | ~139 | C-3 | |

| Aromatic | ~131 | C-6 | |

| Aromatic | ~129 | C-1 | |

| Aromatic | ~128 | C-4 | |

| Aromatic | ~95 | C-2 (C-I) | |

| Methylene | ~61 | -OCH₂- | |

| Methyl (Ester) | ~14 | -OCH₂CH₃ | |

| Methyl (Aromatic) | ~21 | Ar-CH₃ |

Note: Predictions are based on data for 2-iodo-5-methylbenzoic acid[6] and standard chemical shifts for ethyl benzoate.[7]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound is as a substrate in cross-coupling reactions to form C-C, C-N, and C-O bonds. The high reactivity of the C-I bond facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions than the corresponding bromides or chlorides.[1] The ortho-iodo substituent can introduce steric hindrance, which may necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote efficient coupling.[8][9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are prevalent in pharmaceuticals.[10] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

This protocol is adapted from established procedures for sterically hindered aryl iodides.[9]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

-

Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.

Expert Insight: The use of an ester instead of the free carboxylic acid avoids potential catalyst poisoning by the carboxylate anion.[9] It also simplifies the work-up, as an acidic wash is not required to protonate the product for extraction. However, only two equivalents of base are typically needed, compared to three for the free acid (where one equivalent is consumed by the acidic proton).

Other Key Cross-Coupling Reactions

This substrate is also amenable to other important transformations:

-

Heck Reaction: Couples the aryl iodide with an alkene to form a substituted alkene. This is useful for synthesizing stilbene and cinnamate derivatives.[11]

-

Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne, a key transformation for accessing aryl alkynes.[12]

-

Buchwald-Hartwig Amination: Creates an aryl-amine bond by coupling with a primary or secondary amine. This is one of the most widely used methods for synthesizing anilines in drug discovery.[13]

Safety and Handling

This compound should be handled by technically qualified personnel in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Consult a physician.

-

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a high-value synthetic intermediate whose utility is centered on its capacity to undergo a diverse range of palladium-catalyzed cross-coupling reactions. Its strategic substitution pattern makes it an ideal building block for creating complex molecular architectures required in pharmaceutical and materials science research. The protocols and data presented in this guide provide a robust framework for scientists to effectively synthesize, characterize, and utilize this compound in their research endeavors, enabling the efficient construction of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. 2-IODO-5-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 2-iodo-5-methylbenzoate: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-iodo-5-methylbenzoate is a versatile synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring an ortho-iodinated aromatic ring, a meta-methyl group, and an ethyl ester functionality, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, with a focus on palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to empower researchers to effectively utilize this valuable intermediate in the design and execution of complex synthetic strategies. The parent compound, 2-iodo-5-methylbenzoic acid, is a known precursor in the synthesis of the dual orexin receptor antagonist Suvorexant, highlighting the pharmaceutical relevance of this structural motif.[1]

Molecular Structure and Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis.

| Property | Value | Source |

| CAS Number | 933585-44-5 | [2] |

| Molecular Formula | C₁₀H₁₁IO₂ | [2] |

| Molecular Weight | 290.1 g/mol | [2] |

| Appearance | Not specified (typically a solid or oil) | |

| Intended Use | For Research & Development use only | [2] |

digraph "Ethyl_2_iodo_5_methylbenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];

// Substituents C_ester [pos="0,3.0!", label="C"]; O_ester1 [pos="-0.8,3.8!", label="O"]; O_ester2 [pos="1.0,3.8!", label="O"]; C_ethyl1 [pos="1.0,5.3!", label="CH₂"]; C_ethyl2 [pos="2.2,6.1!", label="CH₃"]; Iodo [pos="-2.6,1.5!", label="I"]; C_methyl [pos="2.6,-1.5!", label="CH₃"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_ethyl1 [label=""]; C_ethyl1 -- C_ethyl2 [label=""];

C2 -- Iodo [label=""]; C5 -- C_methyl [label=""];

// Aromatic circle (approximated with nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; center [pos="0,0!", label=""]; p1 [pos="0,0.5!", label=""]; p2 [pos="0.43,-0.25!", label=""]; p3 [pos="-0.43,-0.25!", label=""]; center -- p1 [style=invis]; center -- p2 [style=invis]; center -- p3 [style=invis]; }

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-methylanthranilic acid. The first step involves a Sandmeyer-type reaction to introduce the iodine atom, followed by Fischer-Speier esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

This procedure involves the diazotization of 5-methylanthranilic acid followed by treatment with potassium iodide.

Protocol:

-

Suspend 20 g of 5-methylanthranilic acid in 200 mL of 3-N hydrochloric acid in a reaction vessel cooled to 0°C.[3]

-

Slowly add a solution of 10 g of sodium nitrite in 20 mL of water dropwise, maintaining the temperature at 0°C with constant stirring.

-

Continue stirring the mixture at 0°C for an additional 25 minutes to ensure complete diazotization.

-

In a separate beaker, prepare a solution of 26.5 g of potassium iodide in 30 mL of 3-N hydrochloric acid and 30 mL of water.

-

Add the potassium iodide solution dropwise to the diazonium salt mixture, allowing the temperature to rise to 5-10°C.

-

After the addition is complete, stir the mixture for 30 minutes at room temperature, followed by heating at reflux for 2 hours.

-

Cool the reaction mixture and add sodium thiosulfate until the solution turns yellow to quench any remaining iodine.

-

Collect the precipitated solid by vacuum filtration and wash with water until the filtrate is neutral.

-

For purification, dissolve the crude product in diethyl ether, wash with a saturated sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-iodo-5-methylbenzoic acid as light-brown crystals.[3]

Step 2: Fischer-Speier Esterification to this compound

The synthesized 2-iodo-5-methylbenzoic acid is then converted to its ethyl ester via acid-catalyzed esterification.

Protocol:

-

In a round-bottom flask, dissolve 2-iodo-5-methylbenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of this compound. The following data are predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, and the methyl group.

| Proton | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Ar-H | ~7.8-8.0 | d | ~8.0 |

| Ar-H | ~7.7-7.9 | d | ~1.8 |

| Ar-H | ~6.9-7.1 | dd | ~8.0, 1.8 |

| -OCH₂CH₃ | ~4.3-4.5 | q | ~7.1 |

| -CH₃ | ~2.3-2.5 | s | - |

| -OCH₂CH₃ | ~1.3-1.5 | t | ~7.1 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C=O | ~166-168 |

| Ar-C | ~140-142 |

| Ar-CH | ~138-140 |

| Ar-CH | ~130-132 |

| Ar-C | ~130-132 |

| Ar-CH | ~128-130 |

| Ar-CI | ~92-94 |

| -OCH₂CH₃ | ~61-63 |

| -CH₃ | ~20-22 |

| -OCH₂CH₃ | ~14-15 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the ester functionality and the aromatic ring.

| Functional Group | Predicted Absorption (cm⁻¹) |

| C=O stretch (ester) | ~1715-1730 |

| C-O stretch (ester) | ~1250-1300 (strong) and ~1050-1100 |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=C stretch (aromatic) | ~1600, ~1475 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | Predicted m/z |

| [M]⁺ | 290 |

| [M-OCH₂CH₃]⁺ | 245 |

| [M-COOCH₂CH₃]⁺ | 217 |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0), making it an excellent substrate for a variety of cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Generalized Protocol:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4]

-

Seal the vessel and establish an inert atmosphere by purging with argon or nitrogen.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

Generalized Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[5]

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3.0 equiv.).

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne (1.2 equiv.) dropwise.

-

Heat the reaction to 50-80°C and monitor its progress.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride (to remove copper) and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Heck Reaction

The Heck reaction is used to form a carbon-carbon bond between an aryl halide and an alkene.

Generalized Protocol:

-

In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

-

Add a degassed solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the mixture under an inert atmosphere to 80-120°C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, filter off any solids, and partition the filtrate between an organic solvent and water.

-

Wash the organic layer, dry, concentrate, and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Generalized Protocol:

-

In a glovebox, charge a reaction tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).[6]

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Add the desired amine (1.2 equiv.).

-

Seal the tube and heat the reaction mixture to 80-110°C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry, concentrate, and purify the product.

References

Spectroscopic Profile of Ethyl 2-iodo-5-methylbenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 2-iodo-5-methylbenzoate (C₁₀H₁₁IO₂), a significant intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

This compound is a substituted aromatic ester. Its molecular structure, confirmed by its molecular formula (C₁₀H₁₁IO₂) and molecular weight (290.1 g/mol ), dictates its unique spectroscopic signature.[1] Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the substitution pattern on the benzene ring and the conformation of the ethyl ester group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl groups. The chemical shifts are influenced by the electronic effects of the iodo, methyl, and ethyl ester substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.2-7.4 | dd | 1H | Ar-H |

| ~7.0-7.2 | d | 1H | Ar-H |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.35 | s | 3H | Ar-CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Interpretation:

The aromatic region will display three distinct signals due to the trisubstituted benzene ring. The deshielding effect of the ester group and the iodine atom will cause the proton ortho to the ester to appear at the lowest field. The ethyl group will present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern commonly observed in ethyl esters.[2][3] The methyl group attached to the aromatic ring will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~140-145 | Ar-C |

| ~130-135 | Ar-C |

| ~125-130 | Ar-C |

| ~120-125 | Ar-C |

| ~90-95 | C-I |

| ~61 | -OCH₂CH₃ |

| ~21 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

The spectrum will be characterized by the ester carbonyl carbon at a downfield chemical shift. Six distinct aromatic carbon signals are expected, with the carbon atom bonded to the iodine appearing at a relatively upfield position for a substituted aromatic carbon due to the heavy atom effect. The carbons of the ethyl and methyl groups will resonate at the higher field end of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[4]

Workflow for NMR Analysis:

Caption: A typical workflow for NMR sample preparation, data acquisition, processing, and analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a larger number of scans (e.g., 1024) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (ester) |

| Below 800 | Medium-Strong | C-I stretch and Ar-H bend |

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group.[5][6] The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The C-O stretching vibrations of the ester will appear as strong bands in the 1250-1100 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methyl groups will be observed around 3000-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment |

| 290 | [M]⁺ (Molecular Ion) |

| 262 | [M - C₂H₄]⁺ |

| 245 | [M - OCH₂CH₃]⁺ |

| 217 | [M - COOCH₂CH₃]⁺ |

| 135 | [M - I - C₂H₄]⁺ |

| 90 | [C₇H₆]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 290. Common fragmentation pathways for ethyl esters include the loss of ethylene (C₂H₄) via a McLafferty rearrangement, leading to a peak at m/z 262, and the loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 245.[7] The loss of the entire ethyl ester group would result in a fragment at m/z 217.

Fragmentation Pathway:

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, ethyl ester [webbook.nist.gov]

- 7. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]

Physical and chemical properties of Ethyl 2-iodo-5-methylbenzoate

An In-depth Technical Guide to Ethyl 2-iodo-5-methylbenzoate

Abstract

This compound (CAS No: 933585-44-5) is a halogenated aromatic ester that serves as a versatile intermediate in organic synthesis.[1] Its structural features, particularly the presence of a reactive iodine atom ortho to an ethyl ester group on a toluene framework, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic characteristics, synthesis, and reactivity. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical properties. While extensive experimental data for this compound is not widely published, this section consolidates known information and provides expert analysis of its expected characteristics.

Chemical Structure

The molecule consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 5, and an ethyl carboxylate group at position 1. The ortho-iodine substituent significantly influences the electronic and steric environment of the ester functionality.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-iodo-5-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 933585-44-5), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes available safety data, information from structurally similar compounds, and established laboratory best practices. The guide details toxicological assessments, requisite personal protective equipment (PPE), emergency response protocols, and proper disposal methods. The objective is to establish a self-validating system of safety that prioritizes risk mitigation and ensures the well-being of laboratory personnel.

Compound Identification and Physicochemical Properties

This compound is an aromatic iodine compound whose utility in organic synthesis is significant.[1][2] A precise understanding of its physical and chemical properties is the foundation of its safe handling. Currently, comprehensive experimental data for this specific compound is limited in publicly available literature.[1] The data presented below is a consolidation of available information. Researchers should treat this compound with the caution afforded to novel or under-characterized substances.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 933585-44-5 | [1] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1] |

| Molecular Weight | 290.10 g/mol | [1][3] |

| Physical State | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | [1] |

| Flash Point | Data not available | [1] |

| Density | Data not available | [1] |

Note: The absence of key physical data necessitates a cautious approach. For procedural planning, it is prudent to consult data for structurally similar compounds, such as Ethyl 2-iodobenzoate or Mthis compound, while recognizing these are only approximations.[4][5]

Hazard Identification and Toxicological Assessment

Comprehensive toxicological data for this compound is not currently available.[1] Therefore, a hazard assessment must be conducted based on the principles of structural analogy, considering related iodo-aromatic compounds and benzoic acid esters.[4][6][7][8] The primary hazards associated with analogous compounds include irritation to the skin, eyes, and respiratory system.[6][9]

Causality of Hazards:

-

Aryl Iodides: The carbon-iodine bond can be labile under certain conditions, and iodine-containing compounds can be irritants.[10]

-

Benzoate Esters: While generally of low acute toxicity, esters can cause irritation.[7] Upon hydrolysis, they would yield benzoic acid and ethanol. Benzoic acid is an irritant, and this potential breakdown pathway must be considered.[7]

-

Aromatic Compounds: Polycyclic aromatic compounds, a broad class that includes this molecule's basic structure, can present long-term health risks, although specific data for this molecule is absent.[11]

Table 2: Inferred GHS Hazard Classification This classification is extrapolated from structurally related compounds like 2-Iodo-5-methylbenzoic acid and is intended for preliminary risk assessment.[6][8][9]

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, combining engineering controls with rigorous PPE protocols. The principle is to minimize contact and inhalation to the lowest reasonably achievable level.

Engineering Controls

-

Ventilation: All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[6][9] The fume hood provides the primary barrier, preventing the inhalation of any dust, aerosols, or vapors.

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the scale and nature of the operation. The following protocol represents a self-validating system, ensuring protection against anticipated hazards.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile rubber gloves (minimum thickness of 4-5 mil).[12][13] | Nitrile provides good resistance against a range of organic compounds.[12] Double-gloving is recommended for transfers of significant quantities. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly without touching skin. |

| Eye and Face Protection | ANSI Z87-certified safety glasses with side shields (minimum).[13] For splash hazards (e.g., transfers, reactions under pressure), chemical splash goggles and a full-face shield are required. | Protects against accidental splashes and contact with airborne particles. Standard prescription glasses are not a substitute.[13] |

| Skin and Body Protection | Flame-resistant laboratory coat, fully buttoned with sleeves rolled down.[13] Long pants and fully enclosed, chemical-resistant shoes are mandatory.[13] | Provides a barrier against incidental skin contact. For larger-scale work, a chemically resistant apron should be worn over the lab coat.[14] |

| Respiratory Protection | Not typically required for small-scale operations within a functioning fume hood. | For spill cleanup or in situations with inadequate ventilation, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[10][15] |

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE.

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is paramount to preventing exposure and maintaining compound integrity.

Experimental Protocol: Weighing and Transfer

-

Preparation: Don all required PPE as determined by the workflow in Section 3. Designate a specific area within the fume hood for handling.

-

Grounding: If the compound is a powder and there is a risk of static discharge, ensure all equipment is properly grounded.[6]

-

Weighing: Use a tared, sealed container for weighing to minimize exposure. If weighing directly onto paper, perform the action slowly and carefully to avoid creating dust.

-

Transfer: Use a spatula or powder funnel for transfers. If transferring a solution, use a syringe or cannula.

-

Post-Handling: After handling, decontaminate the spatula and work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

Glove Removal: Remove gloves using the proper technique (peeling from the cuff outwards) and dispose of them in the designated hazardous waste container.

-

Hand Washing: Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[6][10]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[9]

-

Location: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[9][16][17]

-

Incompatibilities: While specific reactivity data is unavailable, as a general precaution, store away from strong oxidizing agents, strong bases, and strong acids.

-

Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

First Aid Measures

The following procedures should be initiated immediately while seeking professional medical attention.[1]

-

Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1][18] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][18] Seek medical attention if irritation develops or persists.[17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.

Spill Response Protocol

A spill should be treated as a significant hazard. The response is dictated by the size of the spill.

-

Minor Spill (contained in fume hood):

-

Alert personnel in the immediate area.

-

Wearing enhanced PPE (double gloves, goggles, face shield), absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

-

Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][6]

-

Decontaminate the area with a suitable solvent and then wash with soap and water.

-

-

Major Spill (outside fume hood or large volume):

-

Evacuate the laboratory immediately. Alert all personnel and activate the fire alarm if necessary to ensure evacuation.

-

Close the laboratory doors and prevent entry.

-

Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Workflow for Spill Response

Caption: Decision Workflow for Spill Response.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][16] Avoid using a direct stream of water, as it may scatter the material.

-

Hazards: The compound may burn, though it is not considered a significant fire risk.[6] Upon combustion, it may emit corrosive and toxic fumes, including hydrogen iodide and carbon oxides.[6][10]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and hazardous materials.[6][10]

Waste Disposal

All waste generated from the handling of this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated items (gloves, absorbent pads, filter paper) and surplus chemical must be placed in a clearly labeled, sealed hazardous waste container.[6][9]

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.

-

Disposal: All waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal contractor.[9][16] Do not dispose of this chemical down the drain or in regular trash.[16]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 933585-44-5 [chemicalbook.com]

- 3. 933585-44-5 | this compound - AiFChem [aifchem.com]

- 4. Ethyl 2-iodobenzoate | C9H9IO2 | CID 2829347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mthis compound | 103440-52-4 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. nj.gov [nj.gov]

- 11. Exposure to carcinogenic polycyclic aromatic compounds and health risk assessment for diesel-exhaust exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blog.ammex.com [blog.ammex.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Introduction: The Strategic Importance of Ethyl 2-iodo-5-methylbenzoate

An In-depth Technical Guide to the Synthesis of Ethyl 2-iodo-5-methylbenzoate

This compound is a highly valuable substituted aromatic compound that serves as a critical building block in modern synthetic chemistry. Its utility is primarily derived from its specific substitution pattern: an ortho-iodo group, a meta-methyl group, and an ethyl ester. This arrangement makes it an ideal precursor for introducing complex functionalities through well-established transformations. The ortho-iodo group is particularly significant as it provides a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.

In the pharmaceutical industry, this molecule is a key intermediate. For instance, it is a foundational component in the synthesis of Suvorexant, a dual orexin receptor antagonist used for treating insomnia.[1][2] The strategic placement of its functional groups allows for the precise and efficient construction of the complex molecular architecture required for therapeutic efficacy. This guide provides a comprehensive overview of the most reliable and efficient methods for synthesizing this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic pathways.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most logically and efficiently approached via a two-stage process. This retrosynthetic analysis breaks the target molecule down into more readily accessible precursors.

-

Esterification: The final step is the formation of the ethyl ester from its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.

-

Iodination: The core challenge lies in the regioselective synthesis of the 2-iodo-5-methylbenzoic acid intermediate.

This guide will first evaluate the optimal methods for creating the iodinated aromatic core and then detail the subsequent esterification.

Part I: Synthesis of the Core Intermediate: 2-Iodo-5-methylbenzoic Acid

The primary challenge in this synthesis is the precise installation of the iodine atom at the C2 position, ortho to the eventual carboxylic acid and meta to the methyl group. Two main strategies are considered: direct iodination of a toluene derivative and the Sandmeyer reaction starting from an aniline derivative.

Route A: Sandmeyer Reaction (Recommended)

The Sandmeyer reaction is a versatile and highly reliable method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[3][4] For this synthesis, the starting material is 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid).[5][6][7]

This pathway involves two key transformations:

-

Diazotization: The primary aromatic amine of 2-amino-5-methylbenzoic acid is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C) to form a highly reactive diazonium salt.

-